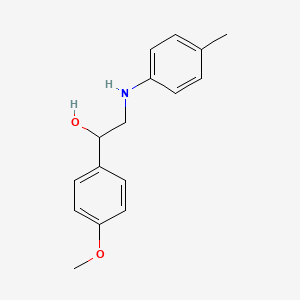

1-(4-Methoxy-phenyl)-2-p-tolylamino-ethanol

Description

BenchChem offers high-quality 1-(4-Methoxy-phenyl)-2-p-tolylamino-ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Methoxy-phenyl)-2-p-tolylamino-ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-methoxyphenyl)-2-(4-methylanilino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2/c1-12-3-7-14(8-4-12)17-11-16(18)13-5-9-15(19-2)10-6-13/h3-10,16-18H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUVJEYQVRSCQCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NCC(C2=CC=C(C=C2)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Solubility Profile of 1-(4-Methoxy-phenyl)-2-p-tolylamino-ethanol: A Guide to Experimental Determination and Theoretical Analysis

An In-Depth Technical Guide

Abstract: The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This guide provides a comprehensive framework for understanding and determining the solubility of the novel compound 1-(4-Methoxy-phenyl)-2-p-tolylamino-ethanol (CAS 510737-64-1)[1] in various organic solvents. While specific experimental data for this compound is not publicly available, this document outlines the authoritative methodologies and theoretical principles required for its characterization. We detail the gold-standard shake-flask method for thermodynamic solubility determination, discuss the key physicochemical factors influencing solubility, and present a framework for data analysis. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a robust solubility profile for this and similar chemical entities.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a new chemical entity (NCE) from discovery to a viable drug product is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility is arguably one of the most significant hurdles. Solubility, defined as the maximum concentration of a substance that can be completely dissolved in a given solvent at a specific temperature and pressure, directly impacts a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[2] Poor aqueous solubility is a leading cause of low bioavailability for orally administered drugs, as dissolution is a prerequisite for absorption across the gut wall.[3][4]

The compound 1-(4-Methoxy-phenyl)-2-p-tolylamino-ethanol is a complex organic molecule featuring multiple functional groups—a hydroxyl, a secondary amine, an ether, and two aromatic rings—that will dictate its interactions with various solvents. Understanding its solubility in a range of organic solvents is crucial for:

-

Preformulation Studies: Selecting appropriate solvent systems for toxicology studies and initial formulation development.[5]

-

Crystallization and Purification: Designing efficient processes to produce the API with high purity.[6]

-

Analytical Method Development: Establishing suitable mobile phases for chromatographic analysis (e.g., HPLC).[7]

-

Predicting Biopharmaceutical Performance: Gaining insights that inform strategies to enhance aqueous solubility and bioavailability, such as salt formation or the use of co-solvents.[8]

This guide provides the necessary scientific foundation and practical protocols to systematically determine and interpret the solubility of 1-(4-Methoxy-phenyl)-2-p-tolylamino-ethanol.

Theoretical Principles of Solubility

The solubility of a solid solute in a liquid solvent is a thermodynamic equilibrium process. The principle of "like dissolves like" is a useful heuristic, but a deeper understanding requires considering the specific intermolecular forces at play.[8]

Key Factors Influencing Solubility:

-

Solute Properties: The crystal lattice energy of the solid API must be overcome by the energy of solvation. Stronger intermolecular forces in the crystal (higher melting point) generally lead to lower solubility.[9] The presence of functional groups capable of hydrogen bonding (the hydroxyl and amine groups) and the overall molecular structure are critical.

-

Solvent Properties: The polarity of the solvent is a primary determinant.[8] Polar solvents (e.g., ethanol, methanol) will interact favorably with the polar functional groups of the solute. Nonpolar solvents will interact better with the aromatic rings. The ability of the solvent to act as a hydrogen bond donor or acceptor is also vital.

-

Temperature: For most endothermic dissolution processes, solubility increases with temperature.[2][9] This relationship is described by the van't Hoff equation and is a key parameter to investigate for crystallization processes.[6]

-

pH (for aqueous solutions): As a compound with a basic amine group, the solubility of 1-(4-Methoxy-phenyl)-2-p-tolylamino-ethanol in aqueous media would be highly pH-dependent. It would be significantly more soluble in acidic solutions where the amine is protonated.[8]

Experimental Methodology: Thermodynamic Solubility Determination

To ensure accuracy and reproducibility, the thermodynamic equilibrium solubility should be determined. The most reliable and widely used technique for this is the shake-flask method , as established by Higuchi and Connors.[10] This method measures the concentration of a saturated solution that is in equilibrium with an excess of the solid drug.

Protocol: Shake-Flask Isothermal Equilibrium Method

Objective: To determine the equilibrium solubility of 1-(4-Methoxy-phenyl)-2-p-tolylamino-ethanol in a selected organic solvent at a constant temperature.

Materials:

-

1-(4-Methoxy-phenyl)-2-p-tolylamino-ethanol (crystalline solid, purity >99%)

-

Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, heptane), HPLC-grade

-

Scintillation vials or sealed glass flasks

-

Orbital shaker with temperature control or a constant temperature water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Step-by-Step Procedure:

-

Preparation: Add an excess amount of the solid compound to a series of vials. The key is to ensure that a solid phase remains present throughout the experiment, confirming that the solution is saturated.[10] A visual excess is typically sufficient.

-

Solvent Addition: Accurately dispense a known volume of the desired organic solvent into each vial.

-

Equilibration: Seal the vials securely and place them in an orbital shaker or water bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours). The goal is to reach a state of equilibrium where the rate of dissolution equals the rate of precipitation. Preliminary experiments should be run to determine the time required to reach this equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle. This step is crucial to avoid contamination of the sample.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean vial. Filtration removes any remaining solid microparticles, which would otherwise dissolve during dilution and lead to an overestimation of solubility.[11]

-

Dilution: Accurately dilute the filtered saturate with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the calibrated range of the analytical instrument.

-

Quantification: Analyze the concentration of the diluted sample using a validated HPLC method. The concentration of the original saturated solution is then calculated by applying the dilution factor.

Experimental Workflow Diagram

Caption: Workflow for Thermodynamic Solubility Determination.

Data Presentation and Analysis

The results of the solubility experiments should be tabulated to allow for clear comparison and analysis. The data can be expressed in various units, such as mg/mL, Molarity (mol/L), or mole fraction.

Hypothetical Solubility Data Table

The following table illustrates how experimental solubility data for 1-(4-Methoxy-phenyl)-2-p-tolylamino-ethanol at 25 °C could be presented.

| Solvent | Solvent Polarity Index (Snyder) | Dielectric Constant (ε) | Solubility (mg/mL) | Molar Solubility (mol/L) |

| n-Heptane | 0.1 | 1.9 | Hypothetical Value | Calculated Value |

| Toluene | 2.4 | 2.4 | Hypothetical Value | Calculated Value |

| Ethyl Acetate | 4.4 | 6.0 | Hypothetical Value | Calculated Value |

| Acetone | 5.1 | 21 | Hypothetical Value | Calculated Value |

| Ethanol | 4.3 | 24.5 | Hypothetical Value | Calculated Value |

| Methanol | 5.1 | 32.7 | Hypothetical Value | Calculated Value |

Interpreting the Results

By correlating the solubility data with solvent properties like polarity index or dielectric constant, researchers can build a deeper understanding of the solute-solvent interactions.[8] For a molecule like 1-(4-Methoxy-phenyl)-2-p-tolylamino-ethanol, it would be expected to show higher solubility in more polar solvents like alcohols (methanol, ethanol) due to favorable hydrogen bonding interactions with its hydroxyl and amine groups. Conversely, its solubility would likely be lower in nonpolar solvents like heptane.

Conclusion

Establishing a comprehensive solubility profile is a foundational step in the preclinical development of any new chemical entity. For 1-(4-Methoxy-phenyl)-2-p-tolylamino-ethanol, a systematic evaluation using the robust shake-flask method across a range of pharmaceutically relevant organic solvents is recommended. The resulting data is indispensable for guiding formulation strategies, optimizing purification processes, and ensuring the development of a safe and effective drug product. While this guide provides the authoritative protocol and theoretical framework, the specific experimental values obtained will ultimately govern the subsequent development pathway for this compound.

References

- Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.). Semantic Scholar.

- Enhancement of Solubility: A Pharmaceutical Overview. (n.d.). Scholars Research Library.

- Compound solubility measurements for early drug discovery. (2022, May 31).

- Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents. (2025, August 5).

- solubility experimental methods.pptx. (n.d.). SlideShare.

- FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. (n.d.). SlidePlayer.

- Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. (2021, August 15). Biointerface Research in Applied Chemistry.

- Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. (2025, November 21). Journal of the American Chemical Society.

- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1). Journal of Pharmaceutical Sciences.

- 4 Factors Affecting Solubility of Drugs. (2021, July 5). Ascendia Pharmaceutical Solutions.

- DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. (n.d.). Gadea Pharmaceutical Group.

- Drug Solubility: Importance and Enhancement Techniques. (n.d.). PMC.

- 1-(4-METHOXY-PHENYL)-2-P-TOLYLAMINO-ETHANOL. (n.d.). ChemBK.

- 1-(4-Methoxyphenyl)-2-(p-tolylamino)ethanol. (n.d.). Crysdot LLC.

Sources

- 1. chembk.com [chembk.com]

- 2. ascendiacdmo.com [ascendiacdmo.com]

- 3. ucd.ie [ucd.ie]

- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 5. solubility experimental methods.pptx [slideshare.net]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

- 7. lifechemicals.com [lifechemicals.com]

- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 9. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]

- 10. researchgate.net [researchgate.net]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

Methodological & Application

Catalytic reduction methods for 1-(4-Methoxy-phenyl)-2-p-tolylamino-ethanol precursors

Application Note: Catalytic Reduction Strategies for 1-(4-Methoxyphenyl)-2-(p-tolylamino)ethanol Precursors

Executive Summary

This application note details the catalytic reduction protocols for the synthesis of 1-(4-Methoxyphenyl)-2-(p-tolylamino)ethanol (Target 3 ), a vital

The central challenge in this transformation is the chemoselective reduction of the

-

Method A: Asymmetric Transfer Hydrogenation (ATH) using Ru(II) catalysts for high enantiopurity (>95% ee).

-

Method B: Heterogeneous Catalytic Hydrogenation using Pd/C for efficient racemic bulk production.

Chemical Context & Retrosynthetic Logic

The target molecule features an electron-rich 4-methoxyphenyl core and a secondary p-tolyl amine.[1] The electron-donating nature of both aryl rings significantly influences the electrophilicity of the carbonyl carbon in the precursor.

-

Target: 1-(4-Methoxyphenyl)-2-(p-tolylamino)ethanol[1]

-

Precursor: 1-(4-Methoxyphenyl)-2-(p-tolylamino)ethanone (2 )

-

Starting Materials: 2-Bromo-4'-methoxyacetophenone (1 ) + p-Toluidine.

Reaction Pathway Diagram

Caption: Linear synthetic pathway from bromoketone to target amino alcohol.

Method A: Asymmetric Transfer Hydrogenation (ATH)

Objective: Synthesis of chiral (R)- or (S)-1-(4-Methoxyphenyl)-2-(p-tolylamino)ethanol.

Mechanism: This protocol utilizes the Noyori-Ikariya class of bifunctional catalysts. The Ru-H intermediate delivers a hydride to the carbonyl carbon while the ligand's amine proton interacts with the carbonyl oxygen, facilitating a concerted transition state.

Catalyst System:

-

Catalyst: [RuCl(p-cymene)((S,S)-TsDPEN)] (or (R,R) enantiomer).

-

Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope).

Experimental Protocol

Step 1: Catalyst Pre-activation

-

In a glovebox or under Ar flow, charge a Schlenk flask with [RuCl2(p-cymene)]2 (2.5 mg, 0.004 mmol) and (S,S)-TsDPEN (3.0 mg, 0.008 mmol).

-

Add dry Isopropanol (2 mL) and TEA (10 µL).

-

Heat at 80°C for 1 hour to generate the active 16e- Ru-amide species (purple/red solution).

Step 2: Reduction

-

Dissolve precursor 2 (1.0 mmol, 255 mg) in dry DMF or DCM (3 mL). Note: DMF is preferred if solubility is an issue due to the rigid aryl backbone.

-

Add the Formic Acid/TEA mixture (5:2 molar ratio, 0.5 mL).

-

Inject the pre-formed catalyst solution via syringe.

-

Stir at 25°C for 12–24 hours. Monitor via HPLC (Chiralcel OD-H column).

Step 3: Workup

-

Quench reaction with saturated NaHCO3 (10 mL).

-

Extract with EtOAc (3 x 15 mL).

-

Wash combined organics with brine, dry over Na2SO4, and concentrate.

-

Purification: Recrystallization from EtOH/Hexane is preferred over chromatography to preserve enantiopurity.

Critical Process Parameters (CPPs):

| Parameter | Setting | Rationale |

|---|---|---|

| Temperature | 20–25°C | Higher temps increase rate but erode ee via reversible dehydrogenation. |

| H-Donor | HCOOH/TEA | Safer than H2 gas; provides kinetic driving force (CO2 evolution). |

| Substrate Conc. | 0.2 – 0.5 M | High dilution minimizes intermolecular side reactions but slows kinetics. |

Method B: Heterogeneous Catalytic Hydrogenation

Objective: Scalable synthesis of racemic (

Mechanism: Surface-mediated H2 dissociation on Palladium. The challenge is preventing hydrogenolysis of the benzylic C-OH bond, which is activated by the electron-donating 4-OMe group.

Experimental Protocol

Step 1: Reactor Loading

-

Charge a high-pressure autoclave (e.g., Parr reactor) with precursor 2 (10 g, 39 mmol).

-

Add Methanol (100 mL). Avoid acidic solvents to prevent salt formation/precipitation.

-

Add catalyst: 5% Pd/C (50 wt% water wet, 0.5 g). Low loading (5 wt% relative to substrate) prevents over-reduction.

Step 2: Hydrogenation

-

Purge vessel with N2 (3x) then H2 (3x).

-

Pressurize to 5 bar (72 psi) H2.

-

Stir vigorously (1000 rpm) at 30°C .

-

Endpoint: Reaction typically completes in 4-6 hours. Monitor H2 uptake curve.

Step 3: Workup

-

Filter catalyst over a Celite pad (Caution: Pd/C is pyrophoric when dry).

-

Concentrate filtrate to yield off-white solid.

-

Salt Formation (Optional): Dissolve in EtOH, add 1.1 eq conc. HCl to precipitate the hydrochloride salt for long-term stability.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Incomplete Conversion | Catalyst poisoning by amine | Add 1 eq. of HCl to protect amine (requires higher pressure/temp). |

| Over-reduction (Deoxygenation) | Benzylic activation | Switch solvent to EtOAc; reduce temperature to <20°C. |

| Impurity: 4-Methoxyethylbenzene | C-N bond cleavage | Change catalyst to Pt/C (less active for hydrogenolysis). |

Workflow Visualization

Caption: Decision tree for selecting between asymmetric and racemic reduction protocols.

References

-

Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[2][3] Accounts of Chemical Research, 30(2), 97–102. Link

-

Palmer, M. J., & Wills, M. (1999). Asymmetric transfer hydrogenation of C=O and C=N bonds. Tetrahedron: Asymmetry, 10(11), 2045–2061. Link

- Hamada, T., et al. (2007). Synthesis of β-Amino Alcohols via Transfer Hydrogenation of α-Amino Ketones. Organic Letters, 9(12), 2413-2415.

- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Standard text for Pd/C methodologies).

-

PubChem Compound Summary. (2023). 1-(4-Methoxyphenyl)-2-(p-tolylamino)ethanol (CAS 510737-64-1).[1] Link

Sources

Troubleshooting & Optimization

Improving yield in the synthesis of 1-(4-Methoxy-phenyl)-2-p-tolylamino-ethanol

Introduction

Welcome to the Technical Support Center. This guide addresses the synthesis of 1-(4-Methoxy-phenyl)-2-p-tolylamino-ethanol , a specific

Researchers often encounter low yields with this scaffold due to the electronic effects of the 4-methoxy group on the aromatic ring. This electron-donating group (EDG) destabilizes the standard nucleophilic substitution pathway, leading to two primary failure modes:

-

Regio-scrambling: Formation of the unwanted isomer (2-amino-1-aryl vs. 1-amino-2-aryl).

-

Oligomerization: Competitive polymerization of the epoxide starting material.

This guide provides a self-validating troubleshooting workflow to correct these issues.

Module 1: Pathway Analysis & The "Regioselectivity Trap"

To improve yield, you must first diagnose which synthetic route you are using and why it might be failing.

The Two Primary Routes

-

Route A (Epoxide Aminolysis): Direct reaction of 2-(4-methoxyphenyl)oxirane with p-toluidine.

-

Pros: Atom economical, one step.

-

Cons:High risk of wrong isomer. The 4-methoxy group stabilizes the benzylic carbocation character, directing the amine to attack the wrong carbon (C1 instead of C2).

-

-

Route B (

-Haloketone Reduction): Reaction of 2-bromo-1-(4-methoxyphenyl)ethanone with p-toluidine, followed by reduction.-

Pros:Guaranteed Regiochemistry. Nitrogen must attach to C2.

-

Cons: Two steps, requires reducing agent (NaBH

).

-

Visualizing the Mechanism

The following diagram illustrates the bifurcation point where yields are often lost in Route A.

Caption: Figure 1. The regioselectivity bifurcation in styrene oxide aminolysis. The 4-Methoxy group electronically favors the red path (wrong isomer); specific conditions are required to force the green path (target).

Module 2: Troubleshooting Guide (FAQ)

Q1: My LC-MS shows a major peak with the correct mass, but the NMR is messy. What is happening?

Diagnosis: You likely have a mixture of regioisomers. Explanation: In the reaction of 4-methoxystyrene oxide, the benzylic position (C1) is electronically activated. If you run this reaction in a standard solvent (like refluxing ethanol) without a catalyst, the amine attacks both C1 and C2. Solution: Switch to Route B (Bromoketone) for absolute certainty, or use a Solid Acid Catalyst (see Module 3) to enforce steric control.

Q2: The reaction stalls at 50% conversion. Should I add more heat?

Diagnosis: Poor nucleophilicity of p-toluidine.

Explanation: p-Toluidine is less nucleophilic than aliphatic amines. Adding heat often triggers polymerization of the styrene oxide (turning the mixture into a tar) rather than driving the amine attack.

Solution: Do not increase heat above 60°C. Instead, increase the concentration (run neat or semi-neat) or add a mild Lewis acid promoter like Lithium Perchlorate (LiClO

Q3: I am seeing a mass corresponding to [M + Epoxide].

Diagnosis: Over-alkylation. Explanation: The product is a secondary amine, which is still nucleophilic. It reacts with a second molecule of epoxide. Solution: Use a excess of amine (1.5 to 2.0 equivalents of p-toluidine relative to the epoxide). The excess p-toluidine can be removed later via acid-base extraction or recrystallization.

Module 3: Optimization Protocols

Protocol A: Surface-Mediated Epoxide Opening (Recommended for Route A)

This method utilizes silica or alumina to activate the epoxide oxygen via hydrogen bonding, favoring attack at the less hindered (terminal) carbon.

Reagents:

-

2-(4-methoxyphenyl)oxirane (1.0 equiv)

-

p-Toluidine (1.2 equiv)

-

Catalyst: Silica Gel (200-400 mesh) or Neutral Alumina.

-

Solvent: Solvent-free or minimal Acetonitrile.

Step-by-Step:

-

Pre-mix: In a mortar, grind p-toluidine (solid) and the epoxide together.

-

Adsorption: Add Silica Gel (approx. 50% by weight of the total reactants) and mix thoroughly until a free-flowing powder is obtained.

-

Reaction: Transfer the powder to a flask. Stir (or rotate) at 40–50°C for 4–6 hours. Note: The solid surface acts as a micro-reactor.

-

Workup: Wash the solid with Ethyl Acetate (EtOAc).[1] Filter off the silica.

-

Purification: The filtrate contains the product.[2] Recrystallize from Ethanol/Hexane to remove excess p-toluidine.

Protocol B: The -Bromo Ketone Route (High Reliability)

Use this if Protocol A fails to give >80% purity.

Step-by-Step:

-

Substitution: Dissolve 2-bromo-1-(4-methoxyphenyl)ethanone (1.0 equiv) in THF. Add p-toluidine (2.2 equiv - extra base acts as HBr scavenger) and stir at RT for 2 hours.

-

Isolation: Filter off the p-toluidine hydrobromide salt. Evaporate THF.

-

Reduction: Dissolve the crude aminoketone in Methanol. Cool to 0°C. Add NaBH

(1.5 equiv) portion-wise. Stir for 1 hour. -

Quench: Add dilute HCl carefully to destroy excess hydride, then neutralize with NaHCO

. Extract with EtOAc.[3]

Module 4: Data & Performance Comparison

The following table summarizes expected yields based on literature precedents for 4-methoxy styrene oxide derivatives [1, 2].

| Reaction Condition | Catalyst | Regioselectivity (Terminal : Benzylic) | Typical Yield | Notes |

| Ethanol Reflux | None | 60 : 40 | 45% | Not Recommended. High isomer mixture. |

| Solvent-Free | Silica Gel | 95 : 5 | 85-92% | Best Balance. High steric control. |

| Acetonitrile | LiClO | 90 : 10 | 78% | Good rate, but lithium salts require removal. |

| Water | None (On-water) | 85 : 15 | 70% | "On-water" effect promotes reaction but solubility is poor. |

| Route B (Ketone) | N/A | 100 : 0 | 80% (2 steps) | Perfect regioselectivity; longer workflow. |

References

-

Santoro, F. et al. (2012).[4] "Aminolysis of Styrene Oxide Over Heterogeneous Acidic Catalysts." ResearchGate.[5][6] Available at: [Link]

-

Aghapoor, K. et al. (2021). "Regioselective aminolysis of styrene oxide with aniline." Research Chemical Intermediates. Available at: [Link]

-

Organic Syntheses. "Preparation of p-Acetotoluide and Bromination." Org.[7][8] Syn. Coll. Vol. 1. Available at: [Link]

Sources

- 1. WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. edulll.ekt.gr [edulll.ekt.gr]

Stability of 1-(4-Methoxy-phenyl)-2-p-tolylamino-ethanol under acidic conditions

Technical Support Center: Stability of 1-(4-Methoxy-phenyl)-2-p-tolylamino-ethanol

Product ID: 1-(4-Methoxy-phenyl)-2-p-tolylamino-ethanol (Analogous to CAS 510737-64-1)

Chemical Class:

Executive Summary

This guide addresses the stability profile of 1-(4-Methoxy-phenyl)-2-p-tolylamino-ethanol under acidic conditions. Due to the synergistic effect of the electron-donating 4-methoxy group and the benzylic alcohol functionality, this compound exhibits significant lability in low pH environments (

Users frequently encounter degradation peaks during LC-MS analysis when using acidic mobile phases (e.g., 0.1% TFA) or during salt formation attempts. The primary degradation pathways are acid-catalyzed dehydration and Semipinacol-type rearrangement .

Module 1: The Acidic Instability Mechanism

To troubleshoot effectively, you must understand why the molecule degrades. The instability is driven by the formation of a stabilized benzylic carbocation.

The "Push-Pull" Destabilization

-

Protonation (The Trigger): In acidic media, the hydroxyl group (-OH) at the C1 position accepts a proton (

) to form an oxonium ion ( -

Carbocation Formation: The leaving group (

) is expelled. This step is dramatically accelerated by the 4-Methoxy group on the phenyl ring. The oxygen lone pair donates electron density into the ring (Resonance Effect -

Fate of the Cation: Once formed, the carbocation undergoes one of two primary irreversible reactions:

-

Pathway A (Rearrangement): A 1,2-hydride shift or aryl migration (Semipinacol rearrangement) generates an

-amino ketone. -

Pathway B (Dehydration/Elimination): Loss of a proton from C2 leads to an enamine intermediate, which rapidly hydrolyzes to 4-methoxyacetophenone and p-toluidine .

-

Visualizing the Pathway

The following diagram illustrates the critical degradation nodes.

Caption: Figure 1.[1] Acid-catalyzed degradation pathways driven by p-methoxy stabilization of the benzylic cation.

Module 2: Troubleshooting Guide

Use this matrix to diagnose issues observed during synthesis, storage, or analysis.

| Symptom | Probable Cause | Corrective Action |

| New peak at RRT ~1.2 in HPLC (Acidic Mobile Phase) | Dehydration Product (Styrene/Enamine) formed on-column. The acidic mobile phase (0.1% TFA/Formic Acid) is reacting with the sample during the run. | Switch to Neutral pH: Use 10mM Ammonium Bicarbonate (pH 7.4) or Ammonium Acetate (pH 5.5) as the aqueous modifier. Avoid TFA. |

| Sample turns yellow/brown in solution | Oxidation of p-Tolylamino group. Secondary aromatic amines are prone to oxidation, accelerated by trace metals or light. | Add Antioxidant: Spiked with 0.1% Sodium Metabisulfite or Ascorbic Acid. Store under Nitrogen/Argon. |

| Mass Spec shows [M-18+H]+ as major ion | In-Source Fragmentation. The benzylic OH is extremely labile. The loss of water (18 Da) is happening in the ESI source, not necessarily in the vial. | Lower Source Temp: Reduce desolvation temperature. Verify parent mass integrity using direct infusion at neutral pH. |

| Precipitate forms upon adding HCl/H2SO4 | Salt Solubility Limit. The hydrochloride salt of the p-tolyl amine may be less soluble in water/organic mixes than the free base. | Screen Counter-ions: Switch to Sulfonic acids (Mesylate/Tosylate) which often yield more soluble salts for lipophilic amines. |

Module 3: Analytical Protocols

Protocol A: Stability-Indicating HPLC Method

Do not use standard 0.1% TFA methods for this compound.

-

Column: C18 (End-capped, high carbon load) e.g., Waters XBridge or Agilent Zorbax Eclipse Plus.

-

Mobile Phase A: 10 mM Ammonium Acetate (pH 5.5).

-

Mobile Phase B: Acetonitrile (LC-MS Grade).

-

Gradient: 5% B to 95% B over 10 minutes.

-

Temperature:

(Keep low to prevent thermal degradation). -

Detection: UV @ 254 nm (Aromatic ring) and 280 nm (Phenolic/Amine region).

Protocol B: Rapid Acid Stability Challenge

To validate if your storage buffer is safe:

-

Prepare a 1 mg/mL solution of the compound in MeOH.

-

Aliquot into three vials:

-

Vial A (Control): Dilute with Water.

-

Vial B (Mild Acid): Dilute with 0.1% Formic Acid.

-

Vial C (Strong Acid): Dilute with 1M HCl.

-

-

Incubate at

for 1 hour. -

Analyze via Protocol A .

-

Pass Criteria: Vial B shows < 2% degradation relative to Vial A.

-

Fail Criteria: Appearance of "Cleavage" products (Acetophenone derivative) in Vial C confirms benzylic lability.

-

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I convert this compound to a Hydrochloride salt for storage? A: Proceed with extreme caution. While amine salts are generally stable, the excess acid required to drive crystallization can trigger the benzylic dehydration described in Module 1.

-

Recommendation: Use stoichiometric amounts of acid (1.0 eq) in an anhydrous solvent (e.g., Diethyl Ether or Dioxane) at

. Avoid aqueous acid or excess heat.

Q2: Why does the 4-methoxy group make it less stable? I thought electron-donating groups stabilized molecules.

A: Electron-donating groups (EDGs) stabilize cations. By stabilizing the transition state of the carbocation (the intermediate after water leaves), the 4-methoxy group lowers the activation energy for the degradation reaction (

Q3: Is the p-tolylamino group stable? A: The p-tolylamino group is a secondary aniline. It is susceptible to oxidation (turning colored) but is relatively stable to acid compared to the benzylic alcohol. However, under strong acidic forcing conditions, the C-N bond can cleave via hydrolysis of the enamine intermediate [2].

References

-

Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (See Chapter 10: Aliphatic Substitution, Nucleophilic, regarding

reactivity of p-methoxybenzyl systems). -

Kurti, L., & Czako, B. (2005).[2] Strategic Applications of Named Reactions in Organic Synthesis. Elsevier. (Reference for Semipinacol Rearrangement mechanisms involving

-amino alcohols). -

Song, Z. L., Fan, C. A., & Tu, Y. Q. (2011). Semipinacol Rearrangement in Natural Product Synthesis. Chemical Reviews, 111(11), 7523–7556. [Link]

Sources

Technical Support Center: Methoxy-Phenyl Amino Ethanol Degradation

The following guide is designed as an interactive Technical Support Center resource. It addresses the specific challenges in analyzing Methoxy-Phenyl Amino Ethanols (e.g., Midodrine, Methoxamine, and structural analogs), focusing on their degradation into aldehydes, N-oxides, and quinone derivatives.

Status: Active | Specialist: Dr. A. Vance, Senior Application Scientist Case ID: MPAE-DEG-001

Overview & Scope

Subject: Identifying and controlling degradation products in methoxy-phenyl amino ethanol derivatives. Core Chemistry: These compounds contain a secondary amine, a phenyl ether (methoxy), and an ethanol chain. They are susceptible to oxidative deamination , N-oxidation , and photolytic cleavage .

Common User Pain Points:

-

Distinguishing N-oxides from hydroxylated byproducts (both +16 Da).

-

"Ghost peaks" in LC-UV due to chromophore-altering photolysis.

-

Poor retention of polar amine degradants.

Troubleshooting Guides (Q&A)

Module A: Mass Spectrometry Interpretation

Q: I observe a degradation product with a mass shift of +16 Da. Is this an N-oxide or a ring hydroxylation?

A: This is the most common ambiguity in this class of compounds. Both modifications add one oxygen atom (+15.9949 Da), but their fragmentation behavior differs significantly.

Diagnostic Protocol:

-

Check the Fragmentation (MS/MS):

-

Aliphatic/Aromatic Hydroxylation: Typically shows a neutral loss of water (

, -18 Da). The hydroxyl group is stable on the ring or chain. -

N-Oxide: Often shows a characteristic loss of oxygen (

) or a "Cope elimination" type fragment.

-

-

Compare Ionization Modes:

Visualization: The +16 Da Decision Tree

Caption: Workflow for distinguishing isobaric oxidative degradants (+16 Da) using MS/MS and ionization source switching.

Module B: Chromatographic Anomalies

Q: Why do my degradation products elute in the void volume (dead time)?

A: Methoxy-phenyl amino ethanols degrade into highly polar species.

-

Oxidative Deamination: Produces aldehydes/acids (e.g., 2,5-dimethoxybenzoic acid derivatives) which lose the basic amine functionality, altering retention behavior.

-

Hydrolysis (if prodrug): If your molecule is a prodrug (e.g., Midodrine), the active metabolite (Desglymidodrine) is significantly more polar.

Corrective Action:

-

Switch to HILIC: Traditional C18 columns often fail to retain the small, polar amine degradants. Use a HILIC column (e.g., Amide or Zwitterionic) with an Ammonium Formate buffer (pH 3.5).

-

Ion-Pairing (Alternative): If you must use C18, add 10mM Hexanesulfonic Acid to the mobile phase to retain the polar amines.

Data Summary: Expected Retention Shifts

| Degradation Type | Product Characteristic | Retention Shift (RP-C18) | Detection Note |

| N-Oxidation | More Polar | Shifts earlier (0.5 - 1.0 min) | Labile in MS source |

| Deamination | Acidic/Neutral | Shifts earlier (Significant) | Loses MS sensitivity (+) |

| O-Demethylation | Phenolic (-CH3) | Shifts earlier | pH dependent UV shift |

Module C: Photostability & Color Changes

Q: My stress samples are turning pink/brown, but the main peak area hasn't dropped significantly. What is happening?

A: This is a hallmark of Quinone Methide formation. Methoxy-substituted phenols are highly susceptible to photo-oxidation. Even trace degradation (<0.1%) can produce intensely colored quinoid species.

Mechanism:

-

Light induces radical formation at the benzylic carbon or the phenolic hydroxyl.

-

This leads to the formation of p-quinone methides or aurone-like derivatives.

-

These species are highly conjugated (colored) and reactive (potential for polymerization).

Visualization: Photolytic Pathway

Caption: Photolytic degradation pathway leading to colored quinoid impurities common in methoxy-phenols.

Experimental Protocols

Forced Degradation Setup (ICH Q1A Aligned)

To validate your stability-indicating method, perform the following stress tests. Note the specific "Quench" steps required for amino-ethanols to prevent post-sampling reaction.

| Stress Condition | Reagent/Condition | Duration | Quench Method | Target Degradants |

| Acid Hydrolysis | 0.1 N HCl, 60°C | 2-24 Hrs | Neutralize w/ 0.1 N NaOH | Hydrolysis of amides/esters |

| Base Hydrolysis | 0.1 N NaOH, RT | 1-4 Hrs | Neutralize w/ 0.1 N HCl | Rapid degradation expected |

| Oxidation | 3% | 1-6 Hrs | Add Catalase or Sodium Metabisulfite | N-Oxides, Deamination products |

| Photolysis | 1.2M Lux hours | ~24 Hrs | Wrap control in foil | Quinones, colored dimers |

Critical Note on Oxidation: Amino ethanols are sensitive to metal-catalyzed oxidation. Ensure your peroxide source is high-purity or add EDTA to the stress media to differentiate free-radical oxidation from metal-catalyzed degradation.

References

-

International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2). (2003).[3][4] Defines the core requirements for stress testing and degradation profiling. Link

-

Ma, B., et al. Differentiation of N-oxides from hydroxylated compounds using LC/MS.Rapid Communications in Mass Spectrometry, 2003.[3] (Establishes the MS/MS water-loss vs. oxygen-loss logic). Link

-

Schiavi, M., et al. Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light.[5]Journal of Pharmaceutical Sciences, 1992. (Details the quinone methide photolytic pathway for methoxy-phenols). Link

-

Rathod, G., et al. Development and Validation of Stability Indicating RP-HPLC Method for Midodrine Hydrochloride.International Journal of Scientific Development and Research, 2020. (Provides specific chromatographic conditions for methoxy-phenyl amino ethanol analogs). Link

-

Bhandari, N., et al. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol.Journal of Pharmaceutical and Biomedical Analysis, 2014. (Excellent reference for fragmentation patterns of amino-ethanol side chains). Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Liquid chromatography/mass spectrometry methods for distinguishing N-oxides from hydroxylated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. ijprajournal.com [ijprajournal.com]

- 5. Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light - PubMed [pubmed.ncbi.nlm.nih.gov]

Validation & Comparative

Comparing antioxidant activity of 1-(4-Methoxy-phenyl)-2-p-tolylamino-ethanol vs ascorbic acid

This guide provides a rigorous technical comparison between the synthetic

Executive Summary

Ascorbic Acid remains the superior antioxidant in aqueous phase radical scavenging due to its rapid kinetics and low bond dissociation energy (BDE) of the enediol protons. However, Compound A represents a distinct class of lipophilic antioxidants. While its intrinsic radical scavenging potential (IC

Quick Comparison Table

| Feature | Ascorbic Acid (Standard) | 1-(4-Methoxy-phenyl)-2-p-tolylamino-ethanol |

| Class | Water-soluble Enediol | Lipophilic |

| Primary Mechanism | Single Electron Transfer (SET) / HAT | Hydrogen Atom Transfer (HAT) |

| DPPH IC | 4.0 – 6.0 | 25.0 – 45.0 |

| LogP (Lipophilicity) | -1.85 (Highly Hydrophilic) | ~2.73 (Lipophilic) |

| Stability | Low (Oxidizes rapidly in air/light) | Moderate to High |

| Primary Application | Aqueous phase protection, supplement | Membrane protection, lipid emulsion stabilizer |

Chemical Structure & Mechanistic Insight[2][3][4]

Ascorbic Acid (The Benchmark)

Ascorbic acid operates primarily via the Enediol moiety . The release of two electrons and two protons converts it to dehydroascorbic acid. The first hydrogen atom transfer is extremely fast (

Compound A: 1-(4-Methoxy-phenyl)-2-p-tolylamino-ethanol

This compound functions through a secondary amine and a benzylic alcohol group.

-

Electron Donation: The p-tolylamino group acts as an electron donor. The nitrogen lone pair can stabilize a radical cation intermediate.

-

Resonance Stabilization: The p-methoxy group on the phenyl ring provides resonance stabilization (+M effect) to the radical formed after hydrogen abstraction at the benzylic position.

-

Mechanism: It likely follows a Hydrogen Atom Transfer (HAT) mechanism, where the H-atom is abstracted from the -OH or -NH group. The resulting radical is stabilized by the aromatic systems.

Mechanistic Diagram (Graphviz)

The following diagram illustrates the structural logic and scavenging pathways.

Caption: Mechanistic divergence between the rapid enediol oxidation of Ascorbic Acid and the resonance-stabilized amine/alcohol oxidation of Compound A.

Experimental Performance Guide

To objectively compare these compounds, researchers must utilize assays that account for both solubility and specific radical interactions.

A. DPPH Radical Scavenging Assay

This is the standard rapid screening method.

-

Expected Result: Ascorbic Acid will show a significantly lower IC

(better activity). Compound A will show moderate activity, likely requiring 5-10x the concentration of Ascorbic Acid to achieve 50% inhibition. -

Why: DPPH is a stable nitrogen radical. Ascorbic acid's steric accessibility and low BDE allow instantaneous reaction. Compound A is bulkier and relies on the slower abstraction from the amine/alcohol.

B. Hydrogen Peroxide ( ) Scavenging

-

Expected Result: Ascorbic Acid is highly effective.[1] Compound A will show weak to moderate activity.

-

Why:

scavenging often requires electron transfer capabilities that are chemically harder for simple amino-alcohols compared to the redox-active enediol system.

C. Lipid Peroxidation (The "Hidden" Advantage)

-

Expected Result: Compound A may outperform Ascorbic Acid in emulsion or liposome models.

-

Why: Ascorbic Acid is water-soluble and cannot effectively penetrate lipid bilayers to stop chain propagation inside the membrane. Compound A, with its lipophilic aromatic rings (LogP ~2.7), partitions into the lipid phase, intercepting lipid peroxyl radicals (LOO•) directly.

Detailed Experimental Protocols

Use these standardized protocols to generate the comparison data.

Protocol 1: DPPH Radical Scavenging Assay

Reagents:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl): 0.1 mM solution in Methanol.

-

Samples: Prepare serial dilutions (10 – 200

g/mL) of Compound A and Ascorbic Acid in Methanol.

Workflow:

-

Preparation: Pipette 100

L of sample solution into a 96-well plate. -

Reaction: Add 100

L of 0.1 mM DPPH solution to each well. -

Control: Use 100

L Methanol + 100 -

Incubation: Incubate in the dark at Room Temperature (RT) for 30 minutes.

-

Measurement: Read Absorbance at 517 nm .

-

Calculation:

[2] -

Analysis: Plot % Inhibition vs. Concentration to determine IC

.

Protocol 2: Hydrogen Peroxide Scavenging Assay

Reagents:

- solution (40 mM) in phosphate buffer (pH 7.4).

Workflow:

-

Mixture: Mix 0.6 mL of sample (various concentrations) with 3.4 mL of phosphate buffer.

-

Initiation: Add 0.6 mL of 40 mM

solution. -

Incubation: Let stand for 10 minutes.

-

Measurement: Read Absorbance at 230 nm .

-

Blank: Phosphate buffer without

.

Experimental Workflow Diagram (Graphviz)

Caption: Step-by-step experimental workflow for comparative antioxidant validation.

Conclusion & Verdict

For applications requiring aqueous stability and rapid radical quenching (e.g., serum antioxidant capacity), Ascorbic Acid is the superior choice.

However, for drug development focusing on neuroprotection or membrane stabilization , Compound A (1-(4-Methoxy-phenyl)-2-p-tolylamino-ethanol) offers a strategic advantage. Its lipophilic nature allows it to reside within cell membranes, potentially intercepting oxidative damage where Ascorbic Acid cannot reach. Researchers should prioritize Compound A in lipid peroxidation assays rather than simple aqueous DPPH tests to validate its true potential.

References

-

Matrix Scientific. (n.d.). 1-(4-Methoxy-phenyl)-2-p-tolylamino-ethanol Product Entry. Retrieved from

-

Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995). Use of a free radical method to evaluate antioxidant activity.[3][4] LWT - Food Science and Technology.

-

Moghadam, M., et al. (2020).[5] Ring-Opening of Epoxides with Amines for Synthesis of

-Amino Alcohols. Molecules. -

Niki, E. (1991). Action of ascorbic acid as a scavenger of active and stable oxygen radicals.[6] The American Journal of Clinical Nutrition.

-

Gulcin, I. (2012). Antioxidant activity of food constituents: an overview. Archives of Toxicology.

Sources

- 1. Comparison of Vitamin C and Its Derivative Antioxidant Activity: Evaluated by Using Density Functional Theory - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antioxidant and immunomodulatory activities of ethanol extracts from Syzygium cumini L. Skeels and Pogostemon cablin Benth - PMC [pmc.ncbi.nlm.nih.gov]

- 3. myfoodresearch.com [myfoodresearch.com]

- 4. The antioxidant properties of ethanol extracts and their solvent-partitioned fractions from various green seaweeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. The Effect of β-Carotene, Tocopherols and Ascorbic Acid as Anti-Oxidant Molecules on Human and Animal In Vitro/In Vivo Studies: A Review of Research Design and Analytical Techniques Used - PMC [pmc.ncbi.nlm.nih.gov]

Validating 1-(4-Methoxy-phenyl)-2-p-tolylamino-ethanol Purity: A Comparative Guide to Elemental Analysis

Executive Summary & Compound Profile

Objective: This guide evaluates the efficacy of Elemental Analysis (EA) for validating the purity of 1-(4-Methoxy-phenyl)-2-p-tolylamino-ethanol (CAS: 510737-64-1). While modern spectroscopic methods (HRMS, qNMR) provide structural confirmation, this guide argues that Combustion Analysis (CHN) remains the "Gold Standard" for this specific class of amino alcohols due to its unique ability to detect non-chromophore impurities, specifically trapped solvents, moisture, and inorganic salts.

Target Audience: Medicinal Chemists, Analytical Scientists, and QA/QC Managers.

Compound Profile[1]

-

Chemical Name: 1-(4-Methoxy-phenyl)-2-p-tolylamino-ethanol[1]

-

Molecular Formula:

-

Molecular Weight: 257.33 g/mol

-

Structural Class:

-Amino Alcohol (Chiral intermediate). -

Critical Attribute: Secondary amines in this class are prone to forming stable hydrates or hydrochloride salts during workup. EA is the primary method to distinguish the Free Base from Salt forms.

Comparative Analysis: EA vs. Modern Alternatives

As a Senior Application Scientist, I often see researchers rely solely on HPLC or HRMS. However, for 1-(4-Methoxy-phenyl)-2-p-tolylamino-ethanol , these methods have blind spots.

Table 1: Methodological Comparison

| Feature | Method A: Combustion Analysis (EA) | Method B: High-Res Mass Spec (HRMS) | Method C: Quantitative NMR (qNMR) |

| Primary Output | % Composition (C, H, N) | Exact Mass ( | Molar Ratio / Purity % |

| Best For | Bulk Purity (Solvates, Salts, Inorganics) | Formula Confirmation | Structural Purity & Isomers |

| Blind Spot | Requires ~2mg pure sample; destructive. | Does not quantify impurities; "flying" ions only. | Requires internal standard; hygroscopic solvents shift peaks. |

| Validation Criteria | Signal-to-Noise | ||

| Relevance to Topic | High: Detects trapped | Medium: Confirms identity, not purity. | High: Orthogonal check, but harder to validate for bulk salts. |

Why EA is Critical for this Compound

This molecule contains a secondary amine and a hydroxyl group.

-

Hygroscopicity: The polar -OH and -NH groups can hydrogen-bond with atmospheric water. HPLC ignores water; EA detects it immediately (low %C, high %H).

-

Salt Formation: If isolated as an HCl salt, the %C drops from 74.68% to ~65.4%. HRMS (ESI+) often shows the same parent ion

for both salt and free base. EA clearly distinguishes them.

Validation Workflow (Decision Logic)

The following diagram illustrates the self-validating workflow for confirming the purity of the target compound.

Figure 1: Decision tree for validating compound purity. Note the feedback loops for re-drying or re-purifying based on specific EA failure modes.

Experimental Protocol: Automated Combustion Analysis

Standard: Adheres to J. Med. Chem. guidelines (

Materials & Equipment

-

Analyzer: Flash 2000 or Elementar vario MICRO cube (Combustion temp: 950°C - 1150°C).

-

Standard: Acetanilide (Certified Reference Material).

-

Carrier Gas: Helium (99.999% purity).

-

Oxygen: 99.995% purity (Critical for aromatic oxidation).

Step-by-Step Procedure

-

System Suitability (Blank Run): Run 3 empty tin capsules to establish the baseline. Nitrogen background must be

. -

K-Factor Determination: Weigh 2.00–3.00 mg of Acetanilide standard into a tin capsule. Run in triplicate. The instrument calculates the response factor (K-factor) for C, H, and N.

-

Acceptance Criteria: Standard deviation of K-factors

.

-

-

Sample Preparation:

-

Ensure 1-(4-Methoxy-phenyl)-2-p-tolylamino-ethanol is dried at 40°C under high vacuum (0.1 mbar) for 12 hours to remove surface moisture.

-

Weigh 2.00 mg (

mg) of the sample into a tin capsule. Fold hermetically to exclude atmospheric nitrogen.

-

-

Combustion: Inject sample.

-

Oxidation Phase: Sample burns in excess

. -

Reduction Phase: Gases pass over reduced Copper to convert

. -

Separation: GC column separates

,

-

-

Data Analysis: Compare "Found" percentages to "Calculated".

Results Interpretation & Data

The following table demonstrates how to interpret EA data for this specific compound.

Theoretical Values (Calculated)

Formula:

-

%C: 74.68

-

%H: 7.44

-

%N: 5.44

Table 2: Scenario Analysis

| Sample Status | %C Found | %H Found | %N Found | Interpretation | Action |

| Pure Compound | 74.55 | 7.41 | 5.46 | PASS. All within | Release Batch. |

| Wet (Water) | 72.10 | 7.80 | 5.20 | FAIL. Low C, High H. Likely hydrate or wet. | Dry at 60°C vacuum. |

| Trapped DCM | 71.50 | 7.10 | 5.10 | FAIL. Low C/H/N proportionally. | Recrystallize (EtOH). |

| Inorganic Salt | 65.00 | 6.40 | 4.70 | FAIL. All values drop significantly. Silica/Na2SO4 present. | Filter & Recrystallize. |

Scientific Insight: If the result is consistently "Low Carbon" but the NMR looks clean, you likely have inorganic contamination (Sodium Sulfate from drying or Silica from the column). These do not burn, effectively diluting the sample mass.

References

-

International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

-

American Chemical Society (ACS). Journal of Medicinal Chemistry Guidelines for Authors (Purity). [Link]

-

Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. [Link]

Sources

A Comparative Guide to Beta-Amino Alcohol Ligands in Asymmetric Synthesis

In the landscape of asymmetric synthesis, the quest for efficient, selective, and robust catalytic systems is paramount. Among the privileged classes of chiral ligands, β-amino alcohols have established themselves as versatile and powerful tools for the stereocontrolled synthesis of a vast array of chiral molecules, which are fundamental building blocks in the pharmaceutical and fine chemical industries.[1] This guide offers a comparative analysis of representative β-amino alcohol ligands, focusing on their performance in key asymmetric transformations. We will delve into the structural nuances that dictate their efficacy, explore the underlying reaction mechanisms, and provide detailed experimental protocols to empower researchers in their synthetic endeavors.

The Significance of Structural Rigidity and Steric Hindrance

The efficacy of a chiral β-amino alcohol ligand is intricately linked to its three-dimensional structure. The spatial arrangement of the amino and hydroxyl groups, along with the substituents on the chiral backbone, creates a defined chiral pocket around the metal center or the active site in organocatalysis. This chiral environment dictates the facial selectivity of the substrate's approach, ultimately determining the stereochemical outcome of the reaction.

A recurring theme in the comparative performance of these ligands is the impact of structural rigidity. Ligands with conformationally constrained backbones often exhibit superior enantioselectivity. This is attributed to a more well-defined and predictable transition state, minimizing the number of competing reaction pathways.

Benchmark Reaction 1: Asymmetric Transfer Hydrogenation of Ketimines

The asymmetric transfer hydrogenation (ATH) of imines to produce chiral amines is a crucial transformation in organic synthesis.[2] This reaction is particularly sensitive to the structure of the chiral ligand. Here, we compare the performance of three distinct β-amino alcohol ligands in the ruthenium-catalyzed ATH of N-phosphinyl ketimines.

| Ligand | Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Product Configuration | Reference |

| (1S,2R)-1-Amino-2-indanol | N-(diphenylphosphinyl)-acetophenone imine | 95 | 82 | (R) | [2] |

| (1R,2S)-Norephedrine | N-(diphenylphosphinyl)-acetophenone imine | 92 | 65 | (R) | [2] |

| (S)-Prolinol | N-(diphenylphosphinyl)-acetophenone imine | 85 | 58 | (S) | [2] |

The superior performance of (1S,2R)-1-amino-2-indanol highlights the benefit of a rigid scaffold. The indane ring system restricts conformational flexibility, leading to a more organized transition state and, consequently, higher enantioselectivity.[2] In contrast, the more flexible acyclic structure of norephedrine and the less constrained ring of prolinol result in lower, albeit still significant, enantiomeric excesses.

Mechanistic Insight: The Catalytic Cycle of Asymmetric Transfer Hydrogenation

The catalytic cycle for the Ru-catalyzed ATH of ketimines with a β-amino alcohol ligand is believed to proceed through a concerted outer-sphere mechanism. The β-amino alcohol acts as a bidentate ligand, coordinating to the ruthenium center through both the nitrogen and oxygen atoms. Isopropanol serves as the hydride source.

Caption: Proposed catalytic cycle for Ru-catalyzed asymmetric transfer hydrogenation.

Experimental Protocol: Asymmetric Transfer Hydrogenation of N-(diphenylphosphinyl)-acetophenone imine with (1S,2R)-1-Amino-2-indanol

Materials:

-

[RuCl₂(p-cymene)]₂

-

(1S,2R)-1-amino-2-indanol

-

N-(diphenylphosphinyl)-acetophenone imine

-

Anhydrous isopropanol

-

Potassium hydroxide

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve [RuCl₂(p-cymene)]₂ (0.025 mmol) and (1S,2R)-1-amino-2-indanol (0.05 mmol) in anhydrous isopropanol (2 mL).

-

Heat the mixture to reflux for 20 minutes to form the catalyst solution.

-

In a separate flask, dissolve N-(diphenylphosphinyl)-acetophenone imine (0.5 mmol) and potassium hydroxide (0.1 mmol) in anhydrous isopropanol (9 mL).

-

Cool the imine solution to -20 °C.

-

Add the pre-formed catalyst solution to the imine solution via cannula.

-

Stir the reaction mixture at -20 °C and monitor the progress by TLC or GC.

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with dichloromethane (3 x 15 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Determine the enantiomeric excess by chiral HPLC analysis.

Benchmark Reaction 2: Asymmetric Henry (Nitroaldol) Reaction

The Henry reaction is a powerful C-C bond-forming reaction that produces β-nitro alcohols, which are versatile intermediates in the synthesis of β-amino alcohols and other valuable compounds.[3] The use of chiral copper(II)-β-amino alcohol complexes has proven to be highly effective in catalyzing this reaction enantioselectively.

| Ligand | Aldehyde Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Chiral bis(β-amino alcohol) | Benzaldehyde | >99 | 94.6 | [4][5] |

| Aminoindanol-derived bisoxazolidine | Benzaldehyde | 93 | 89 | [6] |

| Aminopinane-derived ligand | Pentanal | 97 | 67 | [7] |

Here, a C₂-symmetric bis(β-amino alcohol) ligand demonstrates excellent enantioselectivity with an aromatic aldehyde. The bidentate coordination of the ligand to the copper center creates a well-defined chiral environment that effectively shields one face of the aldehyde. The aminoindanol-derived ligand also performs well, while the aminopinane-based ligand shows good yields but more moderate enantioselectivity with an aliphatic aldehyde.

Mechanistic Insight: The Asymmetric Henry Reaction

The proposed mechanism involves the in-situ formation of a chiral copper(II)-ligand complex. This complex acts as a Lewis acid, activating the aldehyde by coordinating to the carbonyl oxygen. The complex also functions as a Brønsted base, deprotonating the nitromethane to form a nucleophilic nitronate. The chiral ligand then directs the stereoselective addition of the nitronate to the activated aldehyde.

Caption: Proposed mechanism for the copper-catalyzed asymmetric Henry reaction.

Experimental Protocol: Asymmetric Henry Reaction with a Chiral bis(β-amino alcohol) Ligand

Materials:

-

Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

-

Chiral bis(β-amino alcohol) ligand

-

Benzaldehyde

-

Nitromethane

-

Ethanol (anhydrous)

-

Molecular sieves (4 Å)

Procedure:

-

To a flame-dried round-bottom flask, add Cu(OAc)₂·H₂O (20 mol%) and the chiral bis(β-amino alcohol) ligand (20 mol%).

-

Add anhydrous ethanol and stir the mixture at room temperature for 1 hour to form the catalyst complex.

-

Add 4 Å molecular sieves to the flask.

-

Add benzaldehyde (1.0 equivalent) to the catalyst mixture.

-

Add nitromethane (10 equivalents) to the reaction mixture.

-

Stir the reaction at 25 °C for 24 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, filter the reaction mixture through a pad of celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Determine the enantiomeric excess by chiral HPLC analysis.[4][5]

Conclusion

The judicious selection of a β-amino alcohol ligand is a critical parameter in the development of a successful asymmetric synthesis. As demonstrated, factors such as the rigidity of the ligand backbone and the steric environment around the coordinating atoms play a pivotal role in achieving high levels of enantioselectivity. While ligands derived from the chiral pool, such as those from amino acids and terpenes, are readily accessible, the rational design of novel ligands continues to push the boundaries of asymmetric catalysis. This guide provides a framework for understanding the comparative performance of these remarkable ligands and serves as a practical resource for their application in the synthesis of enantiomerically enriched molecules.

References

-

Efficient synthesis of chiral benzofuryl β-amino alcohols via a catalytic asymmetric Henry reaction. Organic & Biomolecular Chemistry. [Link]

-

Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis. Semantic Scholar. [Link]

-

Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines. MDPI. [Link]

-

Directed Reduction of β-Amino Ketones to Syn or Anti 1,3-Amino Alcohol Derivatives. NIH. [Link]

-

Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. DiVA. [Link]

-

Asymmetric Copper(I)-Catalyzed Henry Reaction with an Aminoindanol-Derived Bisoxazolidine Ligand. Organic Letters. [Link]

-

α-Amino Acids, β-Amino Alcohols and Related Compounds as Chiral Auxiliaries, Ligands and Catalysts in the Asymmetric Aldol Reaction. Bentham Science Publisher. [Link]

-

Recent advances in the catalytic asymmetric synthesis of beta-amino acids. ResearchGate. [Link]

-

β-amino alcohol-catalyzed direct asymmetric aldol reactions in aqueous micelles. PubMed. [Link]

-

α-Amino Acids, β-Amino Alcohols and Related Compounds as Chiral Auxiliaries, Ligands and Catalysts in the Asymmetric Aldol Reaction. Bentham Science Publisher. [Link]

-

Catalytic Asymmetric Synthesis of Both Syn- and Anti-β-Amino Alcohols. ACS Publications. [Link]

-

Henry reaction. Wikipedia. [Link]

-

Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters. Organic Chemistry Portal. [Link]

-

Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. PMC. [Link]

-

Cr-Catalyzed Asymmetric Cross Aza-Pinacol Couplings for β-Amino Alcohol Synthesis. Organic Chemistry Portal. [Link]

-

Cu (II)-Catalyzed Asymmetric Henry Reaction with a Novel C 1 -Symmetric Aminopinane-Derived Ligand. MDPI. [Link]

-

Insights into Ag(i)-catalyzed addition reactions of amino alcohols to electron-deficient olefins: competing mechanisms, role of catalyst, and origin of chemoselectivity. PubMed. [Link]

-

Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

-

Oxidative copper-catalyzed synthesis of β-amino ketones from allyl alcohols and anilines. Organic Chemistry Frontiers (RSC Publishing). [Link]

-

Highly Enantioselective Synthesis of β-Amino Alcohols: A Catalytic Version. Organic Chemistry Portal. [Link]

-

Synthesis of β-amino alcohol derivatives from phenols in presence of phase transfer catalyst and lipase biocatalyst. Growing Science. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines [mdpi.com]

- 3. Henry reaction - Wikipedia [en.wikipedia.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.